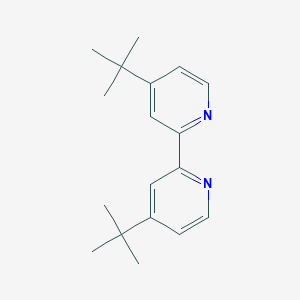

4,4'-Di-tert-butyl-2,2'-bipyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNLQUKVUJITMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72914-19-3 | |

| Record name | 4,4'-Di-tert-butyl-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

a simple ligand-free synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine

An In-Depth Technical Guide to the Simple Ligand-Free Synthesis of 4,4'-Di-tert-butyl-2,2'-bipyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and a detailed protocol for the straightforward and efficient synthesis of this compound, a ligand of significant importance in modern chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and catalysis who require a reliable and scalable method for obtaining this crucial chemical building block.

Introduction: The Significance of this compound

This compound (dtbpy) is a widely utilized bidentate ligand in inorganic and organometallic chemistry. Its bulky tert-butyl groups confer increased solubility in organic solvents and influence the steric and electronic properties of the resulting metal complexes. These characteristics make it an invaluable ligand in a diverse array of applications, including:

-

Catalysis: dtbpy is a key component in numerous catalytic systems, such as iridium-catalyzed C-H borylation reactions, nickel-catalyzed cross-coupling reactions, and copper-mediated trifluoromethylation.[1]

-

Materials Science: It serves as a crucial ligand in the synthesis of photoactive molecules and organic light-emitting diodes (OLEDs).[1]

-

Coordination Chemistry: The steric hindrance provided by the tert-butyl groups can stabilize reactive metal centers and influence the coordination geometry of metal complexes.

Despite its broad utility, the commercial availability of dtbpy has at times been limited, necessitating a reliable and accessible synthetic route.[1] This guide details a simple, ligand-free method that addresses this need.

Synthetic Strategy: A Ligand-Free, Nickel-Catalyzed Approach

The synthesis of substituted 2,2'-bipyridines can be achieved through various coupling methodologies. Traditional methods often require harsh reaction conditions, expensive catalysts, or the use of specialized ligands. The protocol detailed here employs a nickel-catalyzed reductive homocoupling of a readily available precursor, 4-tert-butyl-2-chloropyridine.

The key advantages of this approach are:

-

Ligand-Free Conditions: The reaction proceeds efficiently without the need for expensive and often air-sensitive phosphine or N-heterocyclic carbene ligands. This simplifies the experimental setup and reduces costs.

-

Cost-Effective Catalyst: Nickel bromide is a readily available and significantly more economical catalyst compared to palladium-based systems.

-

Efficient Reductant: Manganese powder serves as a highly effective and inexpensive terminal reductant in this transformation.[1]

The overall synthetic transformation is a two-step process starting from 4-tert-butylpyridine, as illustrated in the workflow diagram below.

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the work of Weix and coworkers and has been demonstrated to be reliable and scalable.[1]

Materials and Reagents

| Reagent | CAS Number | Supplier Suggestion | Notes |

| 4-tert-butyl-2-chloropyridine | 50561-23-4 | Major chemical supplier | Starting material for the coupling reaction. |

| Nickel(II) bromide trihydrate (NiBr₂·3H₂O) | 7789-49-3 | Major chemical supplier | Catalyst precursor. |

| Manganese powder (-325 mesh) | 7439-96-5 | Major chemical supplier | Terminal reductant. |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | Major chemical supplier | Anhydrous grade is recommended. |

| Diethyl ether | 60-29-7 | Major chemical supplier | For workup. |

| 1 M Sodium hydroxide (aq) | 1310-73-2 | Major chemical supplier | For workup. |

| Brine (saturated NaCl solution) | N/A | Prepare in-house | For workup. |

| Anhydrous magnesium sulfate | 7487-88-9 | Major chemical supplier | For drying the organic phase. |

Step-by-Step Procedure for Nickel-Catalyzed Homocoupling

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add NiBr₂·3H₂O (401 mg, 1.47 mmol).

-

Solvent Addition: Add anhydrous DMF (20.0 mL) to the flask.

-

Catalyst Dissolution: Stopper the flask with a rubber septum and heat the mixture to 60 °C until a homogeneous green solution is formed (approximately 20 minutes).

-

Cooling: Once the catalyst is fully dissolved, remove the flask from the heat and allow it to cool to room temperature.

-

Addition of Reactants: To the cooled solution, add 4-tert-butyl-2-chloropyridine (4.99 g, 29.4 mmol) followed by manganese powder (3.30 g, 60.0 mmol).

-

Inert Atmosphere: Purge the flask with argon or nitrogen for several minutes.

-

Reaction: Heat the reaction mixture to 60 °C and stir vigorously for 20 hours under an inert atmosphere.

-

Workup - Quenching: After 20 hours, cool the reaction to room temperature and carefully pour the mixture into a separatory funnel containing diethyl ether (100 mL) and 1 M aqueous sodium hydroxide (100 mL).

-

Workup - Extraction: Shake the separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Workup - Washing: Combine the organic layers and wash with brine (100 mL).

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by sublimation (140 °C, 300 mtorr) to afford this compound as a white solid.[1] The product is often analytically pure without sublimation.[1]

Expected Yield and Characterization

-

Yield: Isolated yields are typically high, often in the range of 80-90%.

-

Appearance: White solid.

-

Melting Point: 157-158 °C.[1]

-

¹H NMR (400 MHz, CDCl₃): δ 8.60 (d, J = 5.2 Hz, 2H), 8.41 (d, J = 1.0 Hz, 2H), 7.30 (dd, J = 5.2, 1.7 Hz, 2H), 1.39 (s, 18H).[1]

-

¹³C NMR (126 MHz, CDCl₃): δ 161.1, 156.7, 149.2, 120.8, 118.4, 35.1, 30.8.[1]

Mechanistic Insights

The precise mechanism of this ligand-free, nickel-catalyzed reductive homocoupling is complex and likely involves a series of nickel species in different oxidation states (Ni(0), Ni(I), Ni(II), and possibly Ni(III)). While a detailed mechanistic study for this specific reaction is not available, the proposed catalytic cycle is based on established principles of nickel-catalyzed cross-coupling reactions.[2][3][4]

Figure 2: A plausible, simplified catalytic cycle for the nickel-catalyzed homocoupling.

-

Reduction of Ni(II) to Ni(0): The manganese powder reduces the Ni(II) precatalyst (NiBr₂) to a catalytically active Ni(0) species.

-

Oxidative Addition: The Ni(0) species undergoes oxidative addition with a molecule of 4-tert-butyl-2-chloropyridine to form a Ni(II)-aryl intermediate.

-

Further Reduction/Transmetalation: This Ni(II) intermediate can undergo further reduction by manganese to a Ni(I) species. The subsequent steps to form the biaryl product can proceed through various pathways, potentially involving disproportionation of Ni(I) species or further oxidative addition to form a Ni(III) intermediate.[2][5]

-

Reductive Elimination: The key C-C bond-forming step is the reductive elimination from a high-valent nickel intermediate (likely Ni(III)), which releases the this compound product and regenerates a lower-valent nickel species to continue the catalytic cycle.[3][4]

The use of manganese as a reductant is crucial; substitution with zinc dust has been reported to lead to hydrodehalogenation of the starting material as the primary reaction pathway.[1]

Conclusion

The described ligand-free, nickel-catalyzed reductive homocoupling provides an efficient, scalable, and cost-effective method for the synthesis of this compound. This protocol avoids the use of expensive catalysts and ligands, making it an attractive option for both academic and industrial laboratories. The straightforward procedure and high yields make this a reliable method for accessing a key ligand in modern chemical research.

References

- 1. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 4,4'-Di-tert-butyl-2,2'-bipyridine: Melting Point and Solubility

For Immediate Release

This technical guide provides an in-depth analysis of the critical physicochemical properties of 4,4'-di-tert-butyl-2,2'-bipyridine, a key building block and ligand in coordination chemistry and organic synthesis. Focused on its melting point and solubility, this document offers researchers, scientists, and drug development professionals a foundational understanding, predictive insights, and robust experimental protocols to effectively utilize this compound in their work.

Introduction: The Significance of this compound

This compound, often abbreviated as dtbbpy, is a derivative of 2,2'-bipyridine distinguished by the presence of sterically demanding tert-butyl groups at the 4 and 4' positions. This structural modification imparts unique properties to the molecule, significantly influencing its application in catalysis, materials science, and pharmaceuticals. The tert-butyl groups enhance the ligand's solubility in nonpolar organic solvents and increase its steric bulk, which can modulate the reactivity and stability of the metal complexes it forms.[1][2] A thorough understanding of its fundamental properties, such as melting point and solubility, is paramount for its effective application and for the development of reproducible and scalable synthetic and formulation processes.

Core Physicochemical Properties

The physical state and solubility behavior of this compound are defining characteristics that dictate its handling, purification, and reaction conditions.

Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is a sensitive indicator of its purity. For this compound, a sharp and defined melting range is indicative of a high-purity sample. Impurities typically lead to a depression and broadening of the melting point range.[3]

| Property | Value | Source(s) |

| Melting Point | 159-161 °C | [4][5][6][7][8][9] |

This narrow range suggests a well-defined crystalline structure and serves as a critical quality control parameter in its synthesis and procurement.

Solubility Profile: A Predictive and Experimental Overview

Qualitative Solubility Insights:

-

Hydrophobicity: The presence of two tert-butyl groups significantly enhances the lipophilicity of the molecule, making it sparingly soluble in water.[2]

-

Organic Solvents: It exhibits solubility in a range of organic solvents, with a preference for less polar and non-polar environments. It has been noted to be slightly soluble in dimethyl sulfoxide (DMSO), ethyl acetate, and methanol.[9]

Predicted Qualitative Solubility in Common Solvents:

The following table provides a predicted qualitative solubility profile based on the principle of "like dissolves like." These predictions serve as a practical starting point for solvent screening in experimental work.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Insoluble | The hydrophobic tert-butyl groups dominate the molecule's character, preventing significant interaction with polar water molecules. |

| Methanol | High | Slightly Soluble | The polar hydroxyl group of methanol can interact with the nitrogen atoms of the bipyridine core, but the non-polar alkyl chain and the compound's hydrophobicity limit solubility. |

| Ethanol | High | Sparingly Soluble | Similar to methanol, but the slightly longer alkyl chain of ethanol may offer slightly better interaction with the tert-butyl groups. |

| Acetone | Medium | Soluble | Acetone's moderate polarity and ability to act as a hydrogen bond acceptor make it a suitable solvent. |

| Dichloromethane | Medium | Soluble | A good solvent for many organic compounds, its polarity is well-suited to dissolve this compound. |

| Tetrahydrofuran (THF) | Medium | Soluble | Its cyclic ether structure and moderate polarity allow for effective solvation. |

| Toluene | Low | Soluble | The non-polar aromatic nature of toluene interacts favorably with the hydrophobic regions of the molecule. |

| Hexane | Low | Sparingly Soluble | While non-polar, the rigid structure of the bipyridine core may limit ideal packing and interaction with the flexible hexane chains. |

| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Slightly Soluble | Although highly polar, DMSO is a powerful solvent. However, the large non-polar surface area of the solute may limit high solubility.[9] |

Experimental Protocols for Property Determination

To ensure scientific integrity and reproducibility, the following sections detail robust, field-proven methodologies for the determination of the melting point and solubility of this compound.

Determination of Melting Point

This protocol describes the capillary method for determining the melting point range of a solid organic compound.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting.

-

Reporting: The melting point is reported as a range from the onset to the completion of melting.

Caption: Workflow for Melting Point Determination.

Quantitative Determination of Solubility

This section outlines two robust methods for the quantitative determination of solubility: the gravimetric method and UV-Vis spectroscopy.

This classic and reliable method directly measures the mass of the dissolved solute.[4][5][6][10]

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or gentle heating.

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the container.

-

Calculation: The solubility is calculated and expressed in units such as g/100 mL or mol/L.

Caption: Gravimetric Solubility Determination Workflow.

This instrumental method is particularly useful for compounds that have a chromophore and can be more rapid than the gravimetric method.[7][11][12][13][14]

Methodology:

-

Preparation of a Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the chosen solvent. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Preparation of a Saturated Solution: A saturated solution is prepared as described in the gravimetric method (Steps 1 and 2).

-

Dilution: A small, accurately measured volume of the clear, saturated solution is withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Calculation: The concentration of the original saturated solution is calculated by accounting for the dilution factor. This concentration represents the solubility.

Caption: UV-Vis Spectroscopy Solubility Workflow.

Conclusion

The well-defined melting point of 159-161 °C for this compound serves as a reliable benchmark for its purity. Its solubility is characterized by a pronounced hydrophobicity, leading to poor aqueous solubility but good solubility in many common organic solvents. The provided experimental protocols offer robust frameworks for the precise and accurate determination of these critical physicochemical properties, enabling researchers to confidently and effectively employ this versatile ligand in their scientific endeavors.

References

- 1. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 72914-19-3: this compound [cymitquimica.com]

- 3. 4,4'-Di-tert-butyl-2,2'-bipyridyl | C18H24N2 | CID 4249187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. This compound--A useful ligand in chemical reactions_Chemicalbook [chemicalbook.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. rootspress.org [rootspress.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4,4'-Di-tert-butyl-2,2'-bipyridine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,4'-di-tert-butyl-2,2'-bipyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical acquisition protocols, and detailed interpretation of the spectrum, ensuring a thorough understanding of this crucial analytical technique for the characterization of a widely used ligand in coordination chemistry and catalysis.

Introduction: The Significance of this compound

This compound (dtbpy) is a key bidentate ligand in inorganic and organometallic chemistry. Its bulky tert-butyl groups enhance solubility in organic solvents and influence the steric and electronic properties of its metal complexes.[1] These complexes are instrumental in a variety of applications, including catalysis, materials science, and photovoltaics.[1] Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is a primary tool for confirming the identity and purity of dtbpy and its derivatives.

Theoretical Analysis of the ¹H NMR Spectrum

The molecular structure of this compound dictates a highly symmetrical arrangement of its protons, leading to a relatively simple yet informative ¹H NMR spectrum.

Molecular Symmetry and Proton Environments

The molecule possesses a C₂ axis of symmetry that bisects the C2-C2' bond. This symmetry renders the two pyridine rings chemically equivalent. Furthermore, within each ring, the protons at the 3 and 5 positions are mirrored, as are the protons at the 6 position. This results in three distinct aromatic proton environments and one aliphatic proton environment.

Diagram: Molecular Structure and Proton Numbering

Caption: Molecular structure of this compound with proton numbering.

Predicted Chemical Shifts and Coupling Constants

The electron-withdrawing nature of the nitrogen atoms in the pyridine rings deshields the ring protons, causing them to resonate at a lower field (higher ppm) compared to benzene. The tert-butyl groups are electron-donating, which slightly shields the ring protons.

-

H6/H6' Protons: These protons are in the ortho position to the nitrogen atom, leading to significant deshielding. They are expected to appear at the lowest field. They will be split by the adjacent H5/H5' protons, resulting in a doublet.

-

H5/H5' Protons: These protons are in the meta position to the nitrogen and ortho to the tert-butyl group. They will be split by the H6/H6' protons, appearing as a doublet of doublets.

-

H3/H3' Protons: These protons are in the meta position to the nitrogen and adjacent to the inter-ring C-C bond. They are expected to be the most shielded of the aromatic protons and will appear as a doublet due to coupling with H5/H5'. However, in many reported spectra, this signal appears as a singlet or a narrow doublet, suggesting a small coupling constant.

-

tert-butyl Protons: The 18 protons of the two equivalent tert-butyl groups are in a shielded environment and will appear as a sharp singlet at a high field.

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the most common solvent for this compound due to its excellent solubilizing properties and the presence of a residual solvent peak that can be used as an internal reference.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift calibration (δ = 0.00 ppm).

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse for quantitative measurements. |

| Number of Scans | 16 | Sufficient for good signal-to-noise ratio with the specified concentration. |

| Relaxation Delay | 2.0 s | Allows for full relaxation of protons, ensuring accurate integration. |

| Acquisition Time | 4.0 s | Provides adequate resolution. |

| Spectral Width | 12 ppm | Covers the expected chemical shift range for all protons. |

Diagram: NMR Data Acquisition Workflow

Caption: A typical workflow for acquiring and processing the ¹H NMR spectrum.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in CDCl₃ typically displays four distinct signals.

Spectral Data Summary

The following table summarizes the expected and reported ¹H NMR data for this compound in CDCl₃.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6, H6' | ~8.60 | Doublet (d) | ~5.2 | 2H |

| H3, H3' | ~8.41 | Doublet (d) or Singlet (s) | ~1.0-1.7 or unresolved | 2H |

| H5, H5' | ~7.30 | Doublet of Doublets (dd) | ~5.2, ~1.7 | 2H |

| -C(CH₃)₃ | ~1.39 | Singlet (s) | - | 18H |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Detailed Signal Analysis

-

δ 8.60 (d, 2H, J ≈ 5.2 Hz): This downfield doublet corresponds to the two equivalent H6 and H6' protons. The significant deshielding is due to their proximity to the electronegative nitrogen atoms. The splitting pattern arises from coupling to the adjacent H5 and H5' protons.[1]

-

δ 8.41 (d or s, 2H): This signal is assigned to the H3 and H3' protons. While often reported as a doublet with a small coupling constant (J ≈ 1.0-1.7 Hz) due to meta-coupling with H5 and H5', it can also appear as a singlet if the resolution is insufficient to resolve the small splitting.[1]

-

δ 7.30 (dd, 2H, J ≈ 5.2, 1.7 Hz): This signal corresponds to the H5 and H5' protons. It appears as a doublet of doublets due to coupling with both the H6/H6' protons (larger coupling constant) and the H3/H3' protons (smaller coupling constant).[1]

-

δ 1.39 (s, 18H): This intense singlet in the upfield region is characteristic of the 18 equivalent protons of the two tert-butyl groups. The lack of adjacent protons results in a singlet.[1]

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification and purity assessment. The symmetry of the molecule simplifies the spectrum into four distinct and well-resolved signals. A thorough understanding of the chemical environments of the protons, coupled with a robust experimental protocol, enables researchers to confidently interpret the spectral data. This guide provides the necessary theoretical framework and practical insights for the successful application of ¹H NMR spectroscopy in the study of this important ligand and its diverse applications.

References

An In-depth Technical Guide to the ¹³C NMR Data of 4,4'-Di-tert-butyl-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4,4'-Di-tert-butyl-2,2'-bipyridine and its Spectroscopic Characterization

This compound (dtbpy) is a pivotal bidentate ligand in coordination chemistry and catalysis. Its bulky tert-butyl groups enhance solubility in organic solvents and influence the steric and electronic properties of its metal complexes, making it a ligand of choice in applications ranging from homogeneous catalysis to the development of novel materials and pharmaceuticals.[1] A thorough understanding of its structural and electronic characteristics is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a powerful, non-destructive tool for its detailed molecular characterization.

This guide provides a comprehensive analysis of the ¹³C NMR data for this compound, offering insights into peak assignments, the rationale behind the observed chemical shifts, and a detailed protocol for acquiring high-quality spectra.

Molecular Structure and ¹³C NMR Spectral Data

The inherent symmetry of this compound, where the two pyridine rings are chemically equivalent, simplifies its ¹³C NMR spectrum. This equivalence results in a reduced number of signals, with seven distinct peaks representing the 18 carbon atoms of the molecule.

Structural Diagram and Atom Numbering Scheme

To facilitate a clear and unambiguous assignment of the ¹³C NMR signals, the following IUPAC-compliant numbering scheme is employed for the this compound molecule.

Caption: IUPAC numbering for this compound.

Tabulated ¹³C NMR Data and Peak Assignments

The following table summarizes the experimental ¹³C NMR chemical shifts for this compound, recorded in deuterated chloroform (CDCl₃) at 126 MHz.[1] The assignments are based on established principles of NMR spectroscopy, including the electronic effects of the nitrogen heteroatom and the tert-butyl substituent.

| Chemical Shift (δ, ppm) | Assigned Carbon Atom(s) | Rationale for Assignment |

| 161.1 | C4, C4' | The tert-butyl group is an electron-donating group, which deshields the attached C4 carbon, shifting it downfield. |

| 156.7 | C2, C2' | These carbons are adjacent to the electronegative nitrogen and are also involved in the inter-ring linkage, resulting in a significant downfield shift. |

| 149.2 | C6, C6' | These carbons are alpha to the nitrogen atom, leading to deshielding and a downfield chemical shift. |

| 120.8 | C5, C5' | These carbons are in the meta position relative to the tert-butyl group and are less affected by its electron-donating nature. |

| 118.4 | C3, C3' | These carbons are ortho to the tert-butyl group and beta to the nitrogen, resulting in a relatively upfield shift compared to other aromatic carbons. |

| 35.1 | Quaternary C of tert-butyl | The quaternary carbon of the tert-butyl group. |

| 30.8 | CH₃ of tert-butyl | The methyl carbons of the tert-butyl group. |

Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of high-quality ¹³C NMR data is crucial for accurate structural elucidation. The following protocol outlines a robust methodology for obtaining the ¹³C NMR spectrum of this compound.

Workflow for ¹³C NMR Spectroscopy

Caption: Standard workflow for acquiring and analyzing a ¹³C NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is justified by its excellent solubilizing properties for this ligand and its well-defined solvent peak for referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp, well-resolved signals.

-

-

Data Acquisition:

-

Set the spectrometer to acquire a proton-decoupled ¹³C NMR spectrum. This is standard practice to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Typical acquisition parameters on a 400-600 MHz spectrometer would include:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A range of approximately 0 to 200 ppm is sufficient to cover all expected carbon signals.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons, ensuring more accurate signal intensities.

-

Number of Scans: Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by referencing the CDCl₃ solvent peak to δ 77.16 ppm.

-

-

Spectral Analysis:

-

Identify and list the chemical shifts of all peaks in the spectrum.

-

Assign the peaks to the corresponding carbon atoms in the this compound molecule based on the principles outlined in the data table above.

-

Conclusion

The ¹³C NMR spectrum of this compound provides a clear and concise fingerprint of its molecular structure. The symmetry of the molecule simplifies the spectrum, and the observed chemical shifts are readily assigned based on the electronic environment of each carbon atom. This in-depth guide provides researchers with the necessary data, interpretation, and experimental protocol to confidently utilize ¹³C NMR for the characterization and quality control of this important ligand in their scientific endeavors.

References

The Coordination Chemistry of 4,4'-Di-tert-butyl-2,2'-bipyridine: A Technical Guide for Researchers

This guide provides an in-depth exploration of the coordination chemistry of 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), a pivotal ligand in modern inorganic and organometallic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental properties of dtbpy and its versatile applications in catalysis and materials science. We will delve into the synthesis of the ligand, the electronic and steric influences of its tert-butyl substituents, and the resultant properties of its metal complexes, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of this compound

2,2'-Bipyridine and its derivatives are foundational ligands in coordination chemistry, renowned for their ability to form stable complexes with a vast array of transition metals.[1] The introduction of tert-butyl groups at the 4 and 4' positions of the bipyridine framework imparts unique electronic and steric characteristics that significantly influence the properties and reactivity of the resulting metal complexes. These bulky, electron-donating groups enhance solubility in organic solvents, modulate redox potentials, and can influence the photophysical properties of the coordinated metal center.[2][3] Consequently, dtbpy has emerged as a ligand of choice in numerous applications, including catalysis, photochemistry, and molecular electronics.[4]

This guide will provide a comprehensive overview of the coordination chemistry of dtbpy, with a focus on the practical application of this knowledge in a research setting.

Synthesis and Characterization of this compound

The reliable synthesis of high-purity dtbpy is a critical first step for any subsequent coordination chemistry. While several synthetic routes have been reported, a particularly efficient and scalable method involves the nickel-catalyzed reductive homocoupling of 4-tert-butyl-2-chloropyridine.[4][5] This approach offers high yields and avoids the use of more hazardous reagents associated with older methods.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from the commercially available 4-tert-butylpyridine.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Nickel-Catalyzed Synthesis of dtbpy[4]

Materials:

-

4-tert-butylpyridine

-

Peracetic acid (32 wt. % in acetic acid)

-

Phosphorus oxychloride (POCl₃)

-

Nickel(II) bromide trihydrate (NiBr₂·3H₂O)

-

Manganese powder (-325 mesh)

-

N,N-Dimethylformamide (DMF)

-

Argon gas

-

Standard glassware for organic synthesis

Step 1: Synthesis of 4-tert-butyl-2-chloropyridine

-

N-Oxide Formation: To a solution of 4-tert-butylpyridine in a suitable solvent, slowly add peracetic acid at 0 °C. The reaction is exothermic and should be monitored carefully. Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC or GC-MS.

-

Chlorination: The resulting N-oxide is then reacted with phosphorus oxychloride (POCl₃) to yield 4-tert-butyl-2-chloropyridine. This reaction is typically performed at elevated temperatures.

Step 2: Nickel-Catalyzed Reductive Dimerization

-

Catalyst Preparation: In a round-bottom flask, dissolve NiBr₂·3H₂O in DMF and heat to 60 °C until a homogenous green solution is formed. Cool the solution to room temperature.

-

Reaction Setup: Under an argon atmosphere, add 4-tert-butyl-2-chloropyridine and manganese powder to the catalyst solution.

-

Reaction Execution: Heat the reaction mixture under argon for approximately 20 hours. The use of manganese powder as the reducing agent is crucial; substituting with zinc dust can lead to hydrodehalogenation as a side reaction.[4]

-

Workup and Purification: After cooling, the reaction is quenched and the product is extracted. The crude product can be purified by sublimation or recrystallization to yield this compound as a white solid.

Characterization Data

The identity and purity of the synthesized dtbpy should be confirmed by standard analytical techniques.

| Property | Value |

| Melting Point | 157-158 °C[4] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.60 (d, J = 5.2 Hz, 2H), 8.41 (d, J = 1.0 Hz, 2H), 7.30 (dd, J = 5.2, 1.7 Hz, 2H), 1.39 (s, 18H)[4] |

| ¹³C NMR (126 MHz, CDCl₃) | δ 161.1, 156.7, 149.2, 120.8, 118.4, 35.1, 30.8[4] |

| Molecular Weight | 268.4 g/mol [6] |

The Influence of Tert-butyl Groups on Coordination Chemistry

The tert-butyl substituents at the 4,4'-positions exert profound electronic and steric effects that differentiate dtbpy from its parent ligand, 2,2'-bipyridine.

Electronic Effects

The tert-butyl groups are electron-donating, which increases the electron density on the pyridine rings. This enhanced electron density has several important consequences for the coordination chemistry of dtbpy:

-

Increased Basicity: The nitrogen atoms of dtbpy are more basic than those of 2,2'-bipyridine, leading to stronger σ-donation to the metal center.

-

Modulation of Redox Potentials: In metal complexes, the electron-donating nature of the tert-butyl groups can make the metal center more electron-rich, thereby affecting its redox properties. For instance, in ruthenium complexes, this can lead to a stabilization of higher oxidation states.[7]

-

Tuning of Photophysical Properties: The electronic effects of the tert-butyl groups can alter the energies of the metal-to-ligand charge transfer (MLCT) transitions in complexes of metals like ruthenium and osmium.[8] This can lead to shifts in the absorption and emission wavelengths of the complexes.

Steric Effects

The bulky tert-butyl groups also introduce significant steric hindrance around the metal center. This steric bulk can:

-

Influence Coordination Geometry: The steric demands of the dtbpy ligands can influence the coordination geometry of the resulting metal complex.

-

Control Reactivity: The steric hindrance can protect the metal center from unwanted side reactions or direct the approach of substrates in catalytic processes.[2]

-

Enhance Solubility: The nonpolar tert-butyl groups significantly increase the solubility of dtbpy and its metal complexes in organic solvents, which is a major practical advantage in many applications.

Coordination Complexes of dtbpy: A Survey

Dtbpy forms stable complexes with a wide range of transition metals. The following sections highlight some of the most well-studied examples.

Ruthenium Complexes

Ruthenium complexes of dtbpy, particularly those of the [Ru(dtbpy)₃]²⁺ type, have been extensively investigated for their photophysical and electrochemical properties.[9][10][11] These complexes often exhibit strong luminescence and are of interest for applications in solar energy conversion and as components of light-emitting devices.[4] The electron-donating tert-butyl groups can influence the energy of the ³MLCT excited state, which is crucial for their photophysical behavior.[10]

Platinum Complexes

Platinum(II) complexes incorporating dtbpy have been studied for their potential applications in organic light-emitting diodes (OLEDs) due to their intense photoluminescence.[12][13] For example, platinacycles of the type [Pt(dtbpy)(C^C)] exhibit strong solid-state emission, with the photophysical properties being dominated by mixed metal-ligand-to-ligand charge transfer (MLL'CT) transitions.[12][13]

Catalytic Applications

Complexes of dtbpy with various metals have proven to be effective catalysts in a range of organic transformations.

-

Vanadium and Molybdenum in Epoxidation: Oxidovanadium(IV) and dinuclear oxomolybdenum(VI) complexes containing dtbpy are active and regioselective catalysts for the epoxidation of olefins.[8]

-

Iridium in C-H Borylation: Iridium complexes of dtbpy are utilized in the catalytic C-H borylation of aromatic and heteroaromatic compounds.[4]

-

Nickel in Cross-Coupling Reactions: Nickel complexes with dtbpy are employed in various cross-coupling reactions, including cross-electrophile couplings.[2][4] The steric and electronic properties of the dtbpy ligand can have a significant impact on the catalytic activity and stability of the nickel intermediates.[2]

-

Iron in C-H Activation: Iron complexes of dtbpy have been shown to catalyze the ortho-allylation of 1-arylpyrazoles via C-H activation.

Experimental Workflow: Synthesis and Characterization of a dtbpy Metal Complex

The following provides a generalized workflow for the synthesis and characterization of a transition metal complex with dtbpy.

Caption: General workflow for synthesizing a dtbpy metal complex.

Conclusion and Future Outlook

This compound is a versatile and highly valuable ligand in coordination chemistry. Its unique combination of electronic and steric properties allows for the fine-tuning of the reactivity and physical properties of metal complexes. The applications of dtbpy complexes in catalysis and materials science are continually expanding, and further research into the design and synthesis of novel dtbpy-containing systems holds great promise for the development of new technologies. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important ligand in their own work.

References

- 1. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 2. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. weixgroup.chem.wisc.edu [weixgroup.chem.wisc.edu]

- 6. 4,4'-Di-tert-butyl-2,2'-bipyridyl | C18H24N2 | CID 4249187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Spectroelectrochemical studies of a ruthenium complex containing the pH sensitive 4,4′-dihydroxy-2,2′-bipyridine ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. This compound--A useful ligand in chemical reactions_Chemicalbook [chemicalbook.com]

- 9. Physical, photophysical and structural properties of ruthenium(ii) complexes containing a tetradentate bipyridine ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. doras.dcu.ie [doras.dcu.ie]

- 11. research.setu.ie [research.setu.ie]

- 12. Photophysical properties of this compound supported 6-membered 2,2'-diphenyl-X platinacycles (X = CH2, NMe, O) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photophysical properties of 4,4′-di-tert-butyl-2,2′-bipyridine supported 6-membered 2,2′-diphenyl-X platinacycles (X = CH2, NMe, O) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

steric effects of tert-butyl groups in bipyridine ligands

An In-Depth Technical Guide to the Steric Effects of tert-Butyl Groups in Bipyridine Ligands

Abstract

The introduction of tert-butyl groups onto the 2,2'-bipyridine (bpy) scaffold is a cornerstone strategy in modern coordination chemistry and catalyst design. These bulky, electron-donating substituents exert profound steric and electronic effects that fundamentally alter the properties of the resulting metal complexes. This guide provides a comprehensive analysis of these effects, elucidating how the steric hindrance imposed by tert-butyl groups dictates coordination geometry, modulates electronic and redox properties, and ultimately controls reactivity and photophysical behavior. We will explore the synthetic pathways to these essential ligands, present quantitative data on their structural and electronic impact, and detail their field-proven applications in catalysis and materials science, offering researchers and drug development professionals a thorough understanding of this critical molecular design tool.

Introduction: The Strategic Role of Steric Hindrance

2,2'-Bipyridine is a privileged ligand in coordination chemistry, renowned for its strong, planar chelation to a vast array of metal ions. However, the unsubstituted bpy ligand can lead to the formation of highly stable, and sometimes unreactive, complexes. The strategic functionalization of the bpy core with substituent groups is a primary method for tuning the properties of the resulting metal complexes.

Among the most impactful substituents is the tert-butyl group [-C(CH₃)₃]. Its defining characteristic is its significant steric bulk, creating a large, conformationally rigid domain.[1] This steric demand is not merely a passive feature; it is an active design element used to:

-

Control Coordination Geometry: Forcing distortions in bond angles and preventing planar arrangements.

-

Modulate Reactivity: Sterically shielding the metal center to control substrate access, prevent unwanted side reactions like dimerization, and influence the rates of elementary steps in catalytic cycles.[2][3]

-

Enhance Solubility: Increasing the lipophilicity of the complex, which improves solubility in organic solvents.[2]

-

Tune Electronic Properties: While primarily a steric tool, the tert-butyl group also acts as a weak electron-donating group through induction, subtly influencing the redox potentials of the metal center.

This guide will dissect these effects, starting from the synthesis of the ligands themselves and progressing to their complex behaviors in solution and the solid state.

Synthesis of tert-Butyl Substituted Bipyridine Ligands

The most common and synthetically important ligand in this class is 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy). While numerous synthetic routes exist, a particularly efficient and scalable method involves the nickel-catalyzed reductive homocoupling of 2-halogenated pyridines.[4][5][6] This approach avoids the high catalyst loadings and ancillary ligands required by some earlier methods.[4]

Experimental Protocol: Synthesis of this compound (dtbpy)[4]

This two-step protocol provides a reliable route to dtbpy, starting from commercially available 4-tert-butylpyridine.

Step 1: Synthesis of 4-tert-butyl-2-chloropyridine

-

React 4-tert-butylpyridine with peracetic acid to form the corresponding N-oxide.

-

Treat the resulting N-oxide with phosphorus oxychloride (POCl₃) to yield 4-tert-butyl-2-chloropyridine.

Step 2: Nickel-Catalyzed Reductive Dimerization

-

In a 50 mL round-bottom flask on the benchtop, add NiBr₂·3H₂O (401 mg, 1.47 mmol) and anhydrous DMF (20.0 mL).

-

Equip the flask with a magnetic stir bar and a rubber septum.

-

Heat the flask to 60 °C until a homogenous green solution is formed (approximately 20 minutes).

-

Remove the flask from heat and allow it to cool to room temperature.

-

Under an inert argon atmosphere, add the 4-tert-butyl-2-chloropyridine precursor (4.99 g, 29.4 mmol) and manganese powder (-325 mesh, 3.30 g, 60.0 mmol).

-

Heat the reaction mixture under argon for 20 hours. The use of manganese powder as the reductant is critical; substituting it with zinc dust leads to hydrodehalogenation instead of coupling.[4]

-

After the reaction is complete, perform an appropriate workup and purification (e.g., extraction and column chromatography) to isolate the final product, this compound, as a white crystalline solid.[4][7]

Caption: Synthesis of this compound.

Impact on Coordination Chemistry and Molecular Structure

The steric pressure exerted by tert-butyl groups, particularly when positioned at the 6,6'-positions adjacent to the nitrogen donors, forces significant deviations from the ideal coordination geometries observed with unsubstituted bipyridine.

In its unbound state, the dtbpy molecule adopts a trans conformation around the central C-C bond, with the two pyridine rings being nearly coplanar.[8] Upon coordination to a metal center, this planarity is often distorted. In octahedral complexes, the two dtbpy ligands can be forced into a nearly orthogonal arrangement to minimize steric clash between the bulky substituents.[9] This distortion can weaken the metal-ligand bond and create a more open coordination sphere, which has profound implications for reactivity.

A study of a dinuclear oxidovanadium(IV/V) complex with dtbpy ligands revealed a distorted octahedral geometry where the dihedral angle between the coordination planes of the two bipyridine ligands was 86.48°.[9]

Table 1: Representative Structural Data of a dtbpy Metal Complex

| Parameter | Value | Source |

| Complex | [V₂O₂(μ-O)(μ-H(SO₄)₂)(dtbpy)₂] | [9] |

| Metal Center Geometry | Distorted Octahedral | [9] |

| Dihedral Angle (bpy planes) | 86.48° | [9] |

This enforced twisting and deviation from planarity is a direct consequence of steric repulsion between the tert-butyl groups on opposing ligands.

Caption: Steric shielding of a metal center by tert-butyl groups.

Influence on Electronic and Redox Properties

While the primary influence of tert-butyl groups is steric, their electronic effects are significant. As alkyl groups, they are weakly electron-donating via an inductive effect. This increased electron density on the bipyridine ring system has two main consequences:

-

Stabilization of Higher Oxidation States: The electron-donating nature of the tert-butyl groups makes the metal center more electron-rich, thus making it easier to oxidize. This is reflected in a cathodic (negative) shift of the M(III)/M(II) redox potential compared to the analogous complex with unsubstituted bipyridine.

-

Ligand-Based Redox Events: In some complexes, particularly with early transition metals, the dtbpy ligand can act as a "flexible charge reservoir".[10][11][12] The redox processes can be ligand-based rather than metal-based, with the bipyridine rings accepting or donating electrons.[10][11]

For example, studies on ruthenium complexes show that ligands with electron-withdrawing groups, like dicarboxylic acid, make the Ru(II)/Ru(III) oxidation more difficult (more positive potential).[13] By extension, the electron-donating tert-butyl groups have the opposite effect, making the metal easier to oxidize.

Table 2: Qualitative Effect of Ligand Substitution on Redox Potential

| Ligand Substituent | Electronic Effect | Impact on Ru(II)/Ru(III) E₁/₂ |

| -COOH (e.g., dcbpy) | Electron-Withdrawing | Anodic Shift (More Positive)[13] |

| -H (unsubstituted bpy) | Neutral (Reference) | Baseline |

| -C(CH₃)₃ (dtbpy) | Electron-Donating | Cathodic Shift (More Negative) |

Consequences in Catalysis

The steric and electronic effects of tert-butylated bipyridines converge to produce unique outcomes in catalysis, particularly in nickel-catalyzed cross-coupling reactions. A detailed study on the effect of 6,6'-substituents on a dtbpy scaffold revealed several key insights.[2][3]

-

Stabilization of Reactive Intermediates: Bulkier substituents in the 6,6'-positions were found to better stabilize Ni(I) species, which are key intermediates in many catalytic cycles.[2][3]

-

Modulation of Reaction Rates: While some steric bulk can be beneficial, excessive hindrance can slow down or prevent catalysis. For instance, while a (dtbpy)NiCl₂ complex gave near-complete conversion in a cross-electrophile coupling reaction in 4 hours, more heavily substituted analogues showed lower turnover frequencies.[2] This is because the bulky ligands can hinder the coordination of substrates to the metal center.[3]

-

Control of Spin State: The steric environment can influence the spin state of the metal complex. (dtbpy)Ni(Ar)I intermediates are typically low-spin and stable, whereas complexes with additional methyl groups at the 6,6'-positions, like (tBubpyMe₂)Ni(Ar)I, are high-spin and less stable, impacting their catalytic activity.[2][3]

Caption: Causal effects of tert-butyl substitution on ligand properties.

Applications in Photophysics and Materials Science

The dtbpy ligand is crucial in the design of phosphorescent metal complexes for applications such as organic light-emitting diodes (OLEDs) and chemical sensors. Complexes of iridium(III), ruthenium(II), and platinum(II) are widely studied in this context.[14][15][16]

The tert-butyl groups contribute in several ways:

-

Improved Volatility and Film Morphology: In OLED applications, the bulky groups can improve the sublimation properties of the complex and promote amorphous film growth, which is beneficial for device efficiency.

-

Prevention of Quenching: The steric bulk can encapsulate the emissive metal center, preventing quenching of the excited state through intermolecular interactions or solvent effects. This often leads to higher phosphorescence quantum yields and longer excited-state lifetimes.[17]

-

Tuning of Emission Energy: The electron-donating nature of the tert-butyl groups raises the energy of the highest occupied molecular orbital (HOMO) of the complex. In complexes where the emission originates from a metal-to-ligand charge transfer (MLCT) state, this can lead to a red-shift (lower energy) of the emission wavelength.[15] For instance, in a series of platinum complexes, the photophysical properties were dominated by mixed metal-ligand-to-ligand charge transfer (MLL'CT) transitions, where the energy of the emissive state was directly influenced by the ligand electronics.[15]

Conclusion

The tert-butyl group is far more than a simple bulky substituent; it is a precision tool for the rational design of bipyridine-based metal complexes. Its dominant steric influence provides unparalleled control over coordination geometry, which in turn dictates the accessibility of the metal center and the stability of reactive intermediates. This steric control, coupled with subtle but important electron-donating effects, allows for the fine-tuning of redox potentials, catalytic activity, and photophysical properties. For researchers in catalysis, materials science, and drug development, a deep understanding of the principles outlined in this guide is essential for harnessing the full potential of tert-butylated bipyridine ligands to create more efficient, selective, and robust molecular systems.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted 2,2 ‘-Bipyridines by Nickel Catalysis: 4,4 ‘-Di-tert-butyl-2,2 ‘-bipyridine – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. This compound--A useful ligand in chemical reactions_Chemicalbook [chemicalbook.com]

- 8. 4,4′-Di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of (μ-hydrogen disulfato)-μ-oxido-bis[(4,4′-di-tert-butyl-2,2′-bipyridine)oxidovanadium(IV/V)] acetonitrile monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. Photophysical and Photobiological Properties of Dinuclear Iridium(III) Bis-tridentate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Photophysical properties of 4,4′-di-tert-butyl-2,2′-bipyridine supported 6-membered 2,2′-diphenyl-X platinacycles (X = CH2, NMe, O) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. Study of the redox properties of singlet and triplet Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)3]2+) in aqueous solution by full quantum and mixed quantum/classical molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Photophysical properties of a new series of water soluble iridium bisterpyridine complexes functionalised at the 4' position - PubMed [pubmed.ncbi.nlm.nih.gov]

electronic properties of substituted bipyridine ligands

An In-depth Technical Guide to the Electronic Properties of Substituted Bipyridine Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted bipyridine ligands are a cornerstone of modern coordination chemistry, playing a pivotal role in fields ranging from catalysis and solar energy conversion to medicinal chemistry and materials science. The ability to systematically tune their electronic properties through the strategic placement of functional groups is fundamental to their widespread utility. This guide provides a comprehensive exploration of the electronic properties of these versatile ligands. We will delve into the theoretical underpinnings of how substituents modulate the frontier molecular orbitals, detail the key experimental techniques for characterizing these electronic effects, and provide actionable, field-proven protocols. This document is intended to serve as a practical resource for both seasoned researchers and those new to the field, offering the necessary insights to design and synthesize bipyridine ligands with tailored electronic characteristics for specific applications.

Introduction: The Bipyridine Core and the Power of Substitution

The 2,2'-bipyridine (bpy) scaffold is a bidentate chelating ligand renowned for its ability to form stable complexes with a vast array of metal ions. The parent bipyridine molecule possesses a rich electronic structure characterized by a set of π and π* orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular importance as they dictate the ligand's redox behavior and its photophysical properties upon metal coordination.

The true power of bipyridine chemistry lies in the ability to modify this electronic structure through the introduction of substituents onto the pyridine rings. These substituents can be broadly classified into two categories: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

-

Electron-Donating Groups (EDGs): These groups, such as alkyl, alkoxy, and amino moieties, increase the electron density on the bipyridine framework. This leads to a destabilization (raising the energy) of the HOMO and, to a lesser extent, the LUMO. The net effect is a decrease in the HOMO-LUMO gap, which often results in a red-shift in the ligand's absorption spectrum and makes the ligand easier to oxidize.

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like halogens, cyano, and ester functionalities pull electron density away from the bipyridine core. This stabilizes (lowers the energy) of both the HOMO and LUMO, with a more pronounced effect on the LUMO. The result is an increase in the HOMO-LUMO gap, a blue-shift in the absorption spectrum, and a ligand that is more readily reduced.

The strategic placement of these substituents allows for the fine-tuning of the redox potentials and photophysical properties of the resulting metal complexes, which is critical for applications such as tuning the excited-state lifetime of a photosensitizer or modulating the catalytic activity of a transition metal complex.

Caption: Effect of substituents on bipyridine frontier molecular orbital energies.

Experimental Characterization of Electronic Properties

A multi-technique approach is essential for a thorough understanding of the . The two primary experimental pillars for this characterization are electrochemical methods and UV-Visible spectroscopy.

Cyclic Voltammetry: Probing Redox Behavior

Cyclic voltammetry (CV) is an indispensable tool for quantifying the effect of substituents on the redox potentials of bipyridine ligands and their metal complexes. By measuring the potentials at which a species is oxidized and reduced, one can directly probe the energies of the HOMO and LUMO.

Experimental Protocol: Cyclic Voltammetry of a Substituted Bipyridine Ligand

-

Preparation of the Electrolyte Solution:

-

Dissolve a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), in a suitable solvent (e.g., acetonitrile or dichloromethane). The solvent should be of high purity and freshly distilled to remove impurities.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

-

Electrochemical Cell Assembly:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Ensure all electrodes are properly polished and cleaned according to standard laboratory procedures to guarantee a reproducible electrochemical response.

-

-

Blank Scan (Background):

-

Perform a CV scan of the electrolyte solution alone to establish the potential window of the solvent and to ensure there are no interfering redox-active impurities.

-

-

Analyte Measurement:

-

Add a known concentration of the substituted bipyridine ligand (typically 1-5 mM) to the electrolyte solution.

-

Perform a CV scan over a potential range that encompasses the expected redox events of the ligand. The scan rate can be varied (e.g., 50-200 mV/s) to assess the reversibility of the electrochemical processes.

-

-

Internal Standard and Data Referencing:

-

After recording the CV of the ligand, add an internal standard with a well-defined and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

-

Record the CV of the solution containing both the analyte and the internal standard.

-

All measured potentials should be referenced to the Fc/Fc⁺ couple to allow for comparison across different studies and solvent systems. The half-wave potential (E₁/₂) is calculated as the average of the anodic and cathodic peak potentials (E₁/₂ = (Epa + Epc)/2).

-

Data Interpretation:

-

Oxidation Potential (Epa): Correlates with the energy of the HOMO. Ligands with EDGs will exhibit lower oxidation potentials (are easier to oxidize) compared to the parent bipyridine.

-

Reduction Potential (Epc): Correlates with the energy of the LUMO. Ligands with EWGs will exhibit higher (less negative) reduction potentials (are easier to reduce).

Table 1: Representative Redox Potentials of Substituted Bipyridine Ligands

| Substituent (Position) | E₁/₂ (V vs. Fc/Fc⁺) - First Reduction | E₁/₂ (V vs. Fc/Fc⁺) - First Oxidation |

| 4,4'-di-tert-butyl | -2.68 | +1.55 |

| Unsubstituted | -2.45 | +1.70 |

| 4,4'-dichloro | -2.10 | Not readily oxidized |

| 4,4'-dicyano | -1.85 | Not readily oxidized |

Note: These are representative values and can vary depending on the solvent and electrolyte used.

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within the bipyridine ligand and its metal complexes. The absorption of light promotes an electron from a lower energy orbital to a higher energy orbital, and the energy of this transition corresponds to the wavelength of light absorbed.

For bipyridine ligands, the most relevant transitions are typically π → π* transitions within the aromatic system. The energy of these transitions is directly related to the HOMO-LUMO gap.

Experimental Protocol: UV-Visible Spectroscopy of a Substituted Bipyridine Ligand

-

Solvent Selection:

-

Choose a UV-transparent solvent that will not interfere with the absorption spectrum of the analyte in the region of interest. Common choices include acetonitrile, dichloromethane, and ethanol.

-

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of the substituted bipyridine ligand of a known concentration.

-

From the stock solution, prepare a series of dilutions to determine a concentration that gives an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Baseline Correction:

-

Fill a cuvette with the pure solvent and use it to record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette itself.

-

-

Sample Measurement:

-

Rinse the cuvette with the sample solution before filling it.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Interpretation:

-

λ_max (Wavelength of Maximum Absorbance): The wavelength at which the strongest absorption occurs. This is inversely proportional to the energy of the electronic transition.

-

Molar Absorptivity (ε): A measure of how strongly the molecule absorbs light at a given wavelength, calculated using the Beer-Lambert Law (A = εcl).

Substituents that decrease the HOMO-LUMO gap (EDGs) will cause a bathochromic (red) shift in the λ_max, while substituents that increase the HOMO-LUMO gap (EWGs) will result in a hypsochromic (blue) shift.

Caption: Experimental workflow for characterizing electronic properties.

Computational Modeling: A Predictive Tool

In addition to experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting and understanding the . DFT calculations can provide valuable information about:

-

Molecular Orbital Energies and Distributions: Visualizing the HOMO and LUMO can reveal how substituents influence the electron density distribution.

-

Simulated Absorption Spectra: Time-Dependent DFT (TD-DFT) can predict the electronic transitions and simulate the UV-Vis spectrum, aiding in the interpretation of experimental data.

-

Calculated Redox Potentials: While computationally intensive, it is possible to calculate redox potentials that can be correlated with experimental values.

The synergy between computational modeling and experimental validation provides a robust framework for the rational design of bipyridine ligands with desired electronic properties.

Conclusion: A Tunable Platform for Innovation

The ability to precisely control the electronic properties of bipyridine ligands through substitution is a testament to the versatility of this chemical scaffold. By employing a combination of electrochemical and spectroscopic techniques, complemented by computational modeling, researchers can gain a deep understanding of structure-property relationships. This knowledge is paramount for the continued development of advanced materials, efficient catalysts, and novel therapeutic agents. The protocols and principles outlined in this guide serve as a foundation for the rational design and characterization of next-generation bipyridine-based systems.

An In-depth Technical Guide to the Characterization of 4,4'-Di-tert-butyl-2,2'-bipyridine (CAS No. 72914-19-3)

Abstract

This technical guide provides a comprehensive overview of the characterization data for 4,4'-Di-tert-butyl-2,2'-bipyridine, CAS No. 72914-19-3. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the physicochemical properties, spectroscopic profile, and structural analysis of this versatile bipyridine ligand. Furthermore, a detailed, field-tested synthesis protocol is presented, alongside essential safety and handling information. The guide is structured to offer not just data, but also expert insights into the experimental rationale and data interpretation, ensuring a thorough understanding of the molecule's characteristics.

Introduction: The Significance of this compound

This compound, often abbreviated as dtbpy, is a sterically hindered bipyridine ligand of significant interest in coordination chemistry and catalysis. The introduction of bulky tert-butyl groups at the 4 and 4' positions of the bipyridine scaffold imparts unique electronic and steric properties. These modifications enhance the solubility of its metal complexes in organic solvents and influence their electrochemical and photophysical behaviors. Consequently, dtbpy is a crucial ligand in the design of catalysts for a variety of organic transformations, including cross-coupling reactions and C-H functionalization, as well as in the development of novel materials for applications in organic light-emitting diodes (OLEDs) and solar energy conversion. A thorough characterization of dtbpy is paramount for its effective application and for the rational design of new catalysts and materials.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, purification, and application in various experimental setups. The compound presents as a stable, white to light-yellow crystalline solid under ambient conditions.[1]

| Property | Value | Reference |

| CAS Number | 72914-19-3 | [2] |

| Molecular Formula | C₁₈H₂₄N₂ | [2] |

| Molecular Weight | 268.40 g/mol | [2] |

| Appearance | White to light-yellow crystalline solid | [1] |

| Melting Point | 159-161 °C | [3] |

| Boiling Point | 395.4 ± 42.0 °C (predicted) | [3] |

| Purity | Typically >97% | [4] |

| Solubility | Soluble in many organic solvents | |

| pKa | 5.11 | [5] |

Synthesis of this compound: A Nickel-Catalyzed Approach

The synthesis of dtbpy can be efficiently achieved through a nickel-catalyzed reductive homocoupling of a 2-halogenated pyridine precursor. This method is favored for its simplicity and scalability.[6][7] The overall synthetic scheme is depicted below.

Figure 1: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from the ligand-free synthesis method which has proven to be reliable and scalable.[6]

Step 1 & 2: Synthesis of 4-tert-butyl-2-chloropyridine

The synthesis begins with the N-oxidation of 4-tert-butylpyridine using peracetic acid, followed by chlorination with phosphorus oxychloride (POCl₃).[6]

Step 3: Nickel-Catalyzed Reductive Dimerization

-

Catalyst Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add NiBr₂·3H₂O (401 mg, 1.47 mmol) and 20.0 mL of N,N-dimethylformamide (DMF).[6]

-

Seal the flask with a rubber septum and heat the mixture to 60 °C with stirring until a homogenous green solution is formed (approximately 20 minutes).[6]

-

Remove the flask from the heat and allow it to cool to room temperature.[6]

-

Reaction Setup: To the cooled catalyst solution, add 4-tert-butyl-2-chloropyridine (4.99 g, 29.4 mmol) and manganese powder (-325 mesh, 3.30 g, 60.0 mmol) under an inert atmosphere (e.g., argon).[8]

-

Reaction Execution: Heat the reaction mixture under argon for 20 hours. The use of manganese powder as the reducing agent is crucial for the success of this ligand-free dimerization.[8]

-

Work-up and Purification: After the reaction is complete, the product can be isolated and purified using standard techniques such as extraction and crystallization or sublimation to yield the final product as a white solid.[6]

Spectroscopic and Structural Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of dtbpy. Due to the molecule's symmetry, the NMR spectra are relatively simple.

¹H NMR Spectroscopy

The ¹H NMR spectrum of dtbpy is characterized by signals corresponding to the aromatic protons and the protons of the tert-butyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.36 | s | 2H | Aromatic H (position 6, 6') |

| 7.90 | s | 2H | Aromatic H (position 3, 3') |

| 1.39 | s | 18H | tert-butyl CH₃ |

| Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data from TCI Chemicals. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of dtbpy is expected to show five distinct signals due to the molecule's symmetry. The chemical shifts are influenced by the electronic environment of each carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~156 | C2, C2' |

| ~149 | C4, C4' |

| ~148 | C6, C6' |

| ~121 | C5, C5' |

| ~118 | C3, C3' |

| ~35 | Quaternary C of tert-butyl |

| ~30 | CH₃ of tert-butyl |

| Predicted values based on typical chemical shifts for substituted pyridines. |

digraph "NMR_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Sample" [label="Sample Preparation\n(5-10 mg in 0.6 mL CDCl₃)"]; "NMR_Acquisition" [label="NMR Data Acquisition\n(¹H and ¹³C spectra)"]; "Processing" [label="Data Processing\n(Fourier Transform, Phasing, Baseline Correction)"]; "Analysis" [label="Spectral Analysis\n(Chemical Shift, Integration, Multiplicity)"]; "Structure" [label="Structure Confirmation"]; "Sample" -> "NMR_Acquisition"; "NMR_Acquisition" -> "Processing"; "Processing" -> "Analysis"; "Analysis" -> "Structure";

}

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, confirming the presence of specific functional groups. The spectrum of dtbpy is characterized by absorptions corresponding to C-H stretching of the aromatic rings and the tert-butyl groups, as well as C=C and C=N stretching vibrations within the pyridine rings.

| Wavenumber (cm⁻¹) | Assignment |

| 3130 - 3030 | Aromatic C-H stretching |

| 3020 - 2850 | Aliphatic C-H stretching (tert-butyl) |